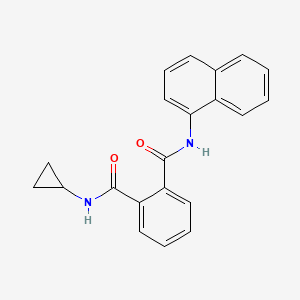![molecular formula C12H8N2O2S B5502700 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been described in several studies. For instance, Wang et al. (2016) detailed an efficient method for synthesizing derivatives of this compound under mild conditions (Wang et al., 2016). The synthesis involves reactions of specific precursors and is characterized by its simplicity and rapidity.
Molecular Structure Analysis
The molecular structure of compounds in this category has been extensively analyzed using various spectroscopic methods. The study by Zahedifar et al. (2016) used IR, 1H NMR, and 13C NMR to characterize new derivatives synthesized from the reaction of chlorocarbonyl phenyl ketene and 5-amino pyrazolones (Zahedifar et al., 2016).
Chemical Reactions and Properties
In the realm of chemical reactions and properties, El‐Barbary et al. (1995) reported on the synthesis and reactions of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. The study illustrates the versatility of this compound in forming various nucleosides and its ability to undergo different chemical transformations (El‐Barbary et al., 1995).
Physical Properties Analysis
The physical properties of similar compounds have been studied by researchers like Neiland et al. (1992), who synthesized derivatives and analyzed their physical characteristics, including crystallization behaviors (Neiland et al., 1992).
Chemical Properties Analysis
The chemical properties of these derivatives are varied and can be influenced by different substituents and reaction conditions. A study by Revankar et al. (1998) focused on the synthesis and in vitro antiviral activity of derivatives, highlighting their structural similarity to acyclonucleosides and their potential biological activities (Revankar et al., 1998).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
5-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a versatile compound that has been utilized in various chemical synthesis and transformations. For instance, its derivatives have been synthesized for their potential biological activities. One study detailed the synthesis of nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, exploring its potential in nucleoside analogs development (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995). Additionally, research on the antimicrobial evaluation of certain derivatives highlighted their moderate activity against common bacterial strains, underscoring the compound's utility in developing antibacterial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Antiviral and Antimicrobial Activity
Derivatives of this compound have been shown to possess significant biological activities. The synthesis of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones revealed promising objects for antibacterial search, with certain compounds displaying moderate activity against pathogens like S. aureus, E. coli, and B. subtilis, and even showing potential against drug-resistant strains (Vlasov et al., 2022).
Antioxidant Properties
The exploration of this compound derivatives for antioxidant properties has also been documented. Some synthesized derivatives exhibited pronounced antioxidant activities, highlighting the compound's role in developing potential antioxidant agents. This underscores the broader chemical versatility and biological applicability of the compound and its derivatives in therapeutic and pharmacological contexts (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Eigenschaften
IUPAC Name |
5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFSHHVXFPZBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)
![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)
![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)
![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)